N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Descripción general

Descripción

“N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is a chromogenic substrate for chymotrypsin-like serine protease, pancreatic elastase, and serine endopeptidase . It is used for screening elastase activity in lyophilized earthworm fibrinolytic enzymes and in screening honeybee inhibitors in serine protease inhibition assay .

Synthesis Analysis

The synthesis of “N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” involves the hydrolysis of N-succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide (Suc Ala 3 NA). An increase in absorbance at 410 nm results from this hydrolysis .Molecular Structure Analysis

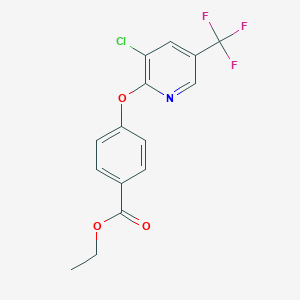

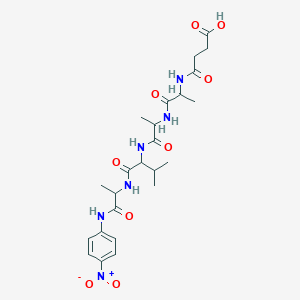

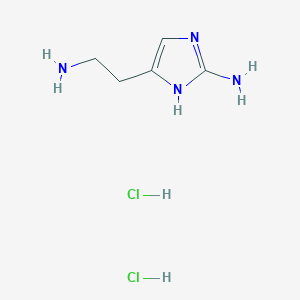

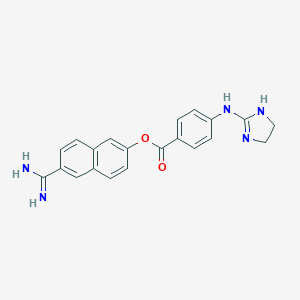

The molecular structure of “N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is represented by the empirical formula C21H29N5O8 . The molecular weight is 479.48 .Chemical Reactions Analysis

The chemical reaction involving “N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is its hydrolysis, which results in an increase in absorbance at 410 nm .Physical And Chemical Properties Analysis

“N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is a white crystalline solid . It is insoluble in water but soluble in organic solvents . It has a melting point of about 200-205 degrees Celsius .Aplicaciones Científicas De Investigación

Elastase Substrate

“N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” is commonly used as an elastase substrate . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. This application is crucial in studying diseases related to elastin degradation, such as emphysema and cystic fibrosis.

Protease Substrate

This compound is also used as a protease substrate . Proteases are enzymes that break down proteins and peptides, and they play a vital role in numerous biological processes. Studying protease activity can provide insights into various diseases, including cancer and inflammatory disorders.

Cathepsin G Assay

“N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide” has been used as a substrate for cathepsin G assay in bone marrow lysates . Cathepsin G is a protease involved in immune response, and its activity can be indicative of certain pathological conditions.

Subtilisin Carlsberg Assay

This compound has been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) . Subtilisin Carlsberg is a serine protease produced by the bacterium Bacillus licheniformis and is widely used in detergents and cleaning products.

Neutrophil Elastase Assay

“N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide” has been used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay . Neutrophil elastase is an enzyme involved in the immune response, particularly in the defense against bacteria.

Screening of Serine Protease Inhibitors

In Japanese research, it has been used as a substrate for screening serine protease inhibitors . Serine protease inhibitors are a class of drugs that can treat conditions like inflammation, cancer, and cardiovascular diseases.

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393257 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

CAS RN |

108322-03-8 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)